![molecular formula C11H27NO7P2 B12687171 [[[3-(1,3-Dimethylbutoxy)propyl]imino]bis(methylene)]bisphosphonic acid CAS No. 93762-22-2](/img/structure/B12687171.png)
[[[3-(1,3-Dimethylbutoxy)propyl]imino]bis(methylene)]bisphosphonic acid
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Overview
Description
[[[3-(1,3-Dimethylbutoxy)propyl]imino]bis(methylene)]bisphosphonic acid is a complex organic compound with the molecular formula C11H27NO7P2. It is known for its unique structure, which includes a phosphonic acid group and a dimethylbutoxy group.
Preparation Methods
The synthesis of [[[3-(1,3-Dimethylbutoxy)propyl]imino]bis(methylene)]bisphosphonic acid involves several steps. One common method includes the reaction of 3-(1,3-dimethylbutoxy)propylamine with formaldehyde and phosphorous acid. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
[[[3-(1,3-Dimethylbutoxy)propyl]imino]bis(methylene)]bisphosphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[[[3-(1,3-Dimethylbutoxy)propyl]imino]bis(methylene)]bisphosphonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bone-related diseases due to its phosphonic acid groups.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [[[3-(1,3-Dimethylbutoxy)propyl]imino]bis(methylene)]bisphosphonic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid groups in the compound can bind to metal ions and enzymes, affecting their activity. This binding can lead to inhibition or activation of various biochemical pathways, depending on the context.
Comparison with Similar Compounds
[[[3-(1,3-Dimethylbutoxy)propyl]imino]bis(methylene)]bisphosphonic acid can be compared with other similar compounds, such as:
[[[3-(1,2-Dimethylbutoxy)propyl]imino]bis(methylene)]bisphosphonic acid: This compound has a similar structure but with a different substitution pattern on the butoxy group.
This compound, sodium salt: This is a salt form of the compound, which may have different solubility and reactivity properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both phosphonic acid and dimethylbutoxy groups, which confer distinct chemical and biological properties.
Biological Activity
[[[3-(1,3-Dimethylbutoxy)propyl]imino]bis(methylene)]bisphosphonic acid, with the CAS number 93762-22-2, is a phosphonic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a bisphosphonate moiety that is known for its ability to interact with biological systems, particularly in the context of bone metabolism and mineralization processes.
Chemical Structure and Properties
The molecular formula of this compound is C11H27N1O7P2. Its structure features a phosphonate backbone that is integral to its biological activity. The presence of the dimethylbutoxy group enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Bone Metabolism
Phosphonates are known to inhibit bone resorption by osteoclasts. Studies have shown that compounds with similar structures can effectively reduce osteoclast activity, leading to decreased bone turnover. This mechanism is crucial in conditions like osteoporosis.
2. Antitumor Activity
Research indicates that bisphosphonates may exhibit antitumor properties by inhibiting tumor-induced bone resorption and potentially affecting tumor cell proliferation. The exact mechanisms remain under investigation, but the ability of phosphonates to modulate the tumor microenvironment is a promising area of study.
3. Antimicrobial Properties
Some studies suggest that phosphonic acids can exhibit antimicrobial effects, particularly against certain bacterial strains. The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways.
Case Studies and Research Findings
A review of current literature reveals several studies focusing on the biological activities of phosphonate compounds similar to this compound:
- Bone Resorption Inhibition : In vitro studies have demonstrated that bisphosphonates can significantly inhibit osteoclast-mediated bone resorption. For instance, a study found that compounds similar to this bisphosphonate reduced the activity of tartrate-resistant acid phosphatase (TRAP), an indicator of osteoclast activity (Source: ).
- Antitumor Effects : A recent investigation into the effects of phosphonates on cancer cell lines indicated that these compounds could inhibit proliferation in breast cancer cells through apoptosis induction (Source: ). The exact pathways involved are still being elucidated.
- Antimicrobial Activity : Research has shown that certain bisphosphonates possess antibacterial properties against Gram-positive bacteria, suggesting potential applications in treating infections (Source: ).
Data Table: Summary of Biological Activities
Properties
CAS No. |
93762-22-2 |
---|---|
Molecular Formula |
C11H27NO7P2 |
Molecular Weight |
347.28 g/mol |
IUPAC Name |
[3-(4-methylpentan-2-yloxy)propyl-(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C11H27NO7P2/c1-10(2)7-11(3)19-6-4-5-12(8-20(13,14)15)9-21(16,17)18/h10-11H,4-9H2,1-3H3,(H2,13,14,15)(H2,16,17,18) |
InChI Key |
IFBFGDZOXAUWNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)OCCCN(CP(=O)(O)O)CP(=O)(O)O |
Origin of Product |
United States |
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